
1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene typically involves multiple steps, including nitration, fluorination, and trifluoromethylation. One common approach is to start with a benzene derivative and introduce the nitro group via nitration using a mixture of concentrated sulfuric acid and nitric acid. The fluorine and trifluoromethyl groups can be introduced through radical trifluoromethylation and electrophilic fluorination reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods may vary depending on the desired scale of production and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine and trifluoromethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
- 1,4-Bis(trifluoromethyl)benzene
- 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
Comparison: 1-Fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and applications due to the presence of both nitro and fluorine groups in addition to the trifluoromethyl groups .
Propriétés
Formule moléculaire |
C8H2F7NO2 |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
1-fluoro-5-nitro-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2F7NO2/c9-5-2-6(16(17)18)4(8(13,14)15)1-3(5)7(10,11)12/h1-2H |
Clé InChI |
ACTYPMIVTOWYPM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C(F)(F)F)F)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


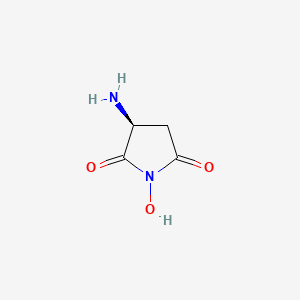
![(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)

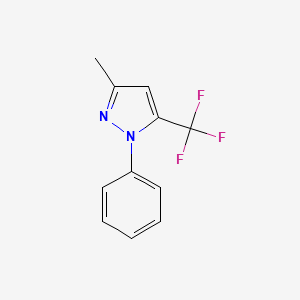
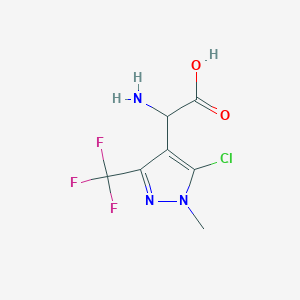
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)


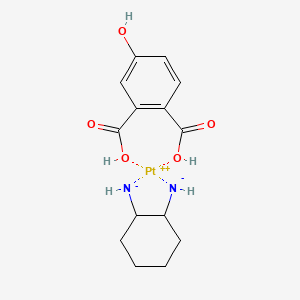
![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
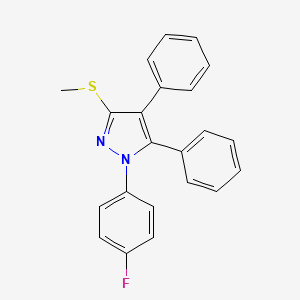
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
